Bis(pinacolato)diborane

Descripción

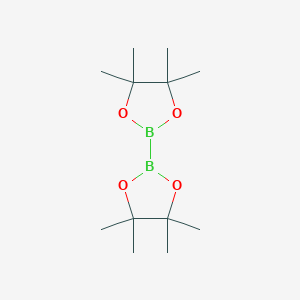

structure in first source

Structure

2D Structure

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24B2O4/c1-9(2)10(3,4)16-13(15-9)14-17-11(5,6)12(7,8)18-14/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKHHSGDUIRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369935 | |

| Record name | Bis(pinacolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] | |

| Record name | Bis(pinacolato)diborane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73183-34-3 | |

| Record name | Bis(pinacolato)diborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73183-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pinacolato)diborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073183343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(pinacolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(PINACOLATO)DIBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I906W26P4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Bis(pinacolato)diboron from Tetrakis(dimethylamino)diboron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of bis(pinacolato)diboron (B₂pin₂) from tetrakis(dimethylamino)diboron (B157049) (B₂(NMe₂)₄). Bis(pinacolato)diboron is a pivotal reagent in organic synthesis, particularly in the Miyaura borylation reaction for the formation of boronic esters, which are key intermediates in Suzuki cross-coupling reactions. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Principle

The synthesis involves the reaction of tetrakis(dimethylamino)diboron with pinacol (B44631) in the presence of an acid catalyst. The dimethylamino groups on the diboron (B99234) starting material are substituted by the pinacolato ligands to yield the desired bis(pinacolato)diboron and dimethylamine (B145610) hydrochloride as a byproduct.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experimental protocols for the synthesis of bis(pinacolato)diboron from tetrakis(dimethylamino)diboron.

Table 1: Reagents and Molar Equivalents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalent |

| Tetrakis(dimethylamino)diboron | C₈H₂₄B₂N₄ | 197.91 | 53.7 g (0.271 mol) | 1.0 |

| Pinacol | C₆H₁₄O₂ | 118.17 | 64.4 g (0.545 mol) | 2.01 |

| Hydrogen Chloride (ethereal solution) | HCl | 36.46 | 203 mL (5.4 M, 1.10 mol) | 4.06 |

Data sourced from Organic Syntheses procedure.[1]

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Toluene (B28343) |

| Reaction Temperature | 0 °C (ice-water bath) during HCl addition, then room temperature |

| Reaction Time | 2 hours for HCl addition, then 4 hours stirring |

| Product Yield | 75.4 g (91%) |

| Product Appearance | Colorless plates |

| Melting Point | 138 °C |

Data sourced from ChemicalBook and Organic Syntheses procedure.[1][4]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of bis(pinacolato)diboron from tetrakis(dimethylamino)diboron.

Materials:

-

Tetrakis(dimethylamino)diboron (53.7 g, 0.271 mol)

-

Pinacol (64.4 g, 0.545 mol)

-

Toluene (850 mL total)

-

Ethereal solution of hydrogen chloride (5.4 M, 203 mL, 1.10 mol)

-

Anhydrous magnesium sulfate

-

2-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Nitrogen source

-

Ice-water bath

-

Büchner funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 2-L, three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source. The flask is flushed with nitrogen.[1][4]

-

Charging Reactants: To the flask, add tetrakis(dimethylamino)diboron (53.7 g) and 510 mL of toluene. In a separate flask, dissolve pinacol (64.4 g) in 340 mL of toluene.[1]

-

Reaction Initiation: The solution of pinacol in toluene is added to the reaction flask. The flask is then immersed in an ice-water bath.

-

Acid Addition: A 5.4 M ethereal solution of hydrogen chloride (203 mL) is added dropwise to the stirred reaction mixture over a period of 2 hours. A white precipitate of dimethylamine hydrochloride will form.[1][4]

-

Reaction Completion: After the addition is complete, the slurry is stirred at room temperature for an additional 4 hours.[4]

-

Work-up and Purification:

-

The precipitate (dimethylamine hydrochloride) is removed by filtration using a Büchner funnel.[4]

-

The filtrate is concentrated on a rotary evaporator, which will yield a white solid.[4]

-

The solid is dissolved in approximately 700 mL of pentane, and any remaining solid is removed by filtration.[4]

-

The pentane filtrate is washed three times with 500 mL of water and then dried over anhydrous magnesium sulfate.[4]

-

The drying agent is removed by filtration, and the filtrate is concentrated to about 150 mL.[4]

-

-

Crystallization:

-

The flask is heated to dissolve any precipitate and then allowed to cool to room temperature, followed by chilling in a freezer (-30 °C).[4]

-

The first crop of crystals is collected by filtration and washed twice with 30 mL of cold pentane.[4]

-

The mother liquor is concentrated to yield subsequent crops of crystals.

-

-

Drying: The combined crystals are dried under reduced pressure (0.1 mm) for 16 hours at room temperature to give bis(pinacolato)diboron as colorless plates.[4]

Visualizations

Reaction Pathway

Caption: Chemical transformation from reactants to products.

Experimental Workflow

Caption: Step-by-step synthesis and purification process.

References

An In-depth Technical Guide to the Synthesis of Bis(pinacolato)diboron (B2pin2) via Dehydrogenation of Pinacolborane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of bis(pinacolato)diboron (B2pin2), a critical reagent in organic chemistry for the construction of carbon-boron bonds, is achievable through the catalytic dehydrogenation of pinacolborane (HBpin). This method presents an atom-economical alternative to traditional synthetic routes. This technical guide provides a comprehensive overview of the transition metal-catalyzed dehydrogenation of pinacolborane, detailing experimental protocols for iridium, iron, and copper-based catalytic systems. It includes a comparative analysis of catalyst performance based on available data for related dehydrogenative borylation reactions, and outlines the plausible mechanistic pathways involved. The information is presented to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling the efficient and informed application of this synthetic strategy.

Introduction

Bis(pinacolato)diboron (B2pin2) is a versatile and widely used reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Its stability and ease of handling have made it a cornerstone for the introduction of boronate ester functionalities into organic molecules. While several methods exist for the synthesis of B2pin2, the direct dehydrogenation of pinacolborane (HBpin) offers a highly efficient and atom-economical pathway, producing only hydrogen gas as a byproduct.[1]

This guide focuses on the transition metal-catalyzed synthesis of B2pin2 from HBpin, providing detailed insights into the methodologies, catalytic systems, and underlying mechanisms.

Catalytic Systems and Performance

A range of transition metal catalysts have been explored for the dehydrogenation of pinacolborane and related dehydrogenative borylation reactions. The choice of catalyst significantly impacts the reaction efficiency, selectivity, and conditions required. While specific quantitative data for the direct synthesis of B2pin2 via dehydrogenation of pinacolborane is not extensively reported in a comparative manner, data from related dehydrogenative borylation reactions can provide valuable insights into catalyst performance.

Table 1: Overview of Catalytic Systems for Dehydrogenative Borylation Reactions

| Catalyst System | Catalyst Precursor | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Iridium | [Ir(COD)Cl]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | Octane | 80-100 | High | Not Reported | Not Reported | [2] |

| Iron | (PMe₃)₄Fe | Norbornene | Not Specified | Not Specified | High | Not Reported | Not Reported | [3] |

| Copper | LCuOTf | Cyclic (alkyl)(amino)carbene (CAAC) or N-heterocyclic carbene (NHC) | Benzene | Room Temp. | Quantitative | Not Reported | Not Reported | [4] |

| Cobalt | (ⁱᵖʳPNP)Co(H)₂(BPin) | ⁱᵖʳPNP | Not Specified | Not Specified | Not Applicable | Not Reported | Not Reported | [5] |

Note: The data presented in this table is for related dehydrogenative borylation reactions and not specifically for the synthesis of B2pin2 from pinacolborane. However, it serves as a useful indicator of catalyst activity and reaction conditions.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of B2pin2 via the dehydrogenation of pinacolborane using iridium, iron, and copper catalysts. These protocols are compiled from descriptions of similar dehydrogenative borylation reactions and should be adapted and optimized for specific laboratory conditions.

General Safety Precautions: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use. Pinacolborane is flammable and moisture-sensitive.

Iridium-Catalyzed Synthesis of B2pin2

Iridium complexes, particularly with bipyridine ligands, are effective catalysts for C-H borylation reactions and can be applied to the dehydrogenation of pinacolborane.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Pinacolborane (HBpin)

-

Anhydrous, degassed solvent (e.g., octane, toluene)

Procedure:

-

In a glovebox or under a stream of argon, add [Ir(COD)Cl]₂ (e.g., 1-3 mol%) and dtbpy (e.g., 1-3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous, degassed solvent to dissolve the catalyst components.

-

Add pinacolborane to the reaction mixture.

-

Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by ¹¹B NMR spectroscopy for the disappearance of the HBpin signal and the appearance of the B2pin2 signal.

-

Upon completion, cool the reaction mixture to room temperature.

-

Workup and Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization from a non-polar solvent such as pentane (B18724) at low temperature (-30 °C).[6]

-

Alternatively, the crude product can be filtered through a short plug of silica (B1680970) gel or Celite to remove the catalyst, followed by crystallization.

-

Iron-Catalyzed Synthesis of B2pin2

Iron-based catalysts offer a more economical and earth-abundant alternative for dehydrogenative borylation. An iron(0) complex in the presence of an alkene as a hydrogen acceptor is a reported system for related reactions.[3]

Materials:

-

(PMe₃)₄Fe (Tetrakis(trimethylphosphine)iron(0))

-

Norbornene (or another suitable hydrogen acceptor)

-

Pinacolborane (HBpin)

-

Anhydrous, degassed solvent (e.g., THF, toluene)

Procedure:

-

In a glovebox, charge a dry Schlenk flask with (PMe₃)₄Fe (e.g., 5 mol%) and norbornene (e.g., 2 equivalents relative to HBpin).

-

Add the anhydrous, degassed solvent.

-

Add pinacolborane to the reaction mixture.

-

Seal the flask and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by ¹¹B NMR spectroscopy.

-

Workup and Purification:

-

Upon completion, remove the solvent in vacuo.

-

The residue can be purified by crystallization from pentane or by sublimation to yield B2pin2 as a colorless solid.

-

Copper-Catalyzed Synthesis of B2pin2

Copper catalysts, particularly those with N-heterocyclic carbene (NHC) or cyclic (alkyl)(amino)carbene (CAAC) ligands, have been shown to be effective for dehydrogenative borylation at room temperature.[4]

Materials:

-

LCuOTf (where L = CAAC or NHC ligand)

-

Pinacolborane (HBpin)

-

Anhydrous, degassed solvent (e.g., benzene, THF)

Procedure:

-

Under an inert atmosphere, dissolve the LCuOTf catalyst (e.g., 2.5 mol%) in the anhydrous, degassed solvent in a Schlenk tube.

-

Add pinacolborane to the catalyst solution.

-

Seal the tube and stir the reaction mixture at room temperature.

-

Monitor the formation of B2pin2 by ¹¹B NMR.

-

Workup and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by passing it through a short plug of dry neutral alumina (B75360) with pentane as the eluent, followed by removal of the solvent.[7] The resulting solid can be further purified by crystallization.

-

Reaction Mechanisms and Pathways

The precise mechanism for the dehydrogenation of pinacolborane to B2pin2 is catalyst-dependent. However, a general catalytic cycle can be proposed based on mechanistic studies of related dehydrogenative borylation reactions.

General Catalytic Cycle

The catalytic cycle typically involves the following key steps:

-

Oxidative Addition: The active metal catalyst undergoes oxidative addition of the B-H bond of pinacolborane to form a metal-hydrido-boryl intermediate.

-

Reductive Elimination of H₂: Two metal-hydride species can undergo reductive elimination to release hydrogen gas and regenerate a lower oxidation state metal species.

-

Reaction with a Second HBpin Molecule: The metal-boryl species reacts with a second molecule of pinacolborane.

-

Reductive Elimination of B2pin2: The resulting di-boryl or related intermediate undergoes reductive elimination to release the B2pin2 product and regenerate the active catalyst.

Mechanistic Considerations for Specific Catalysts

-

Iridium: The mechanism is believed to involve the formation of an iridium-boryl complex as a key intermediate.

-

Iron: The reaction is thought to proceed through the oxidative addition of HBpin to an Fe(0) center, followed by steps that regenerate the active catalyst, often requiring a hydrogen acceptor.[3]

-

Copper: The catalytic cycle for related reactions is proposed to involve σ,π-bis(copper) acetylide and copper hydride complexes as key catalytic species.[4] For the direct dehydrogenation, a copper-boryl intermediate is likely involved.

-

Cobalt: Mechanistic studies on related cobalt-catalyzed C-H borylation suggest that H₂ reductive elimination from a cobalt(III) dihydride boryl species can be the turnover-limiting step.[5]

Experimental Workflow and Logical Relationships

The overall process for the synthesis of B2pin2 via dehydrogenation of pinacolborane can be visualized as a streamlined workflow.

Conclusion

The synthesis of B2pin2 via the dehydrogenation of pinacolborane is a powerful and atom-economical method that leverages the reactivity of transition metal catalysts. This guide provides a foundational understanding of the key catalytic systems, experimental considerations, and mechanistic principles involved. While the provided protocols are generalized, they offer a solid starting point for the development of optimized procedures. The continued exploration of more efficient, robust, and sustainable catalysts for this transformation will undoubtedly further enhance its utility in both academic and industrial settings. Researchers and professionals are encouraged to use this guide as a resource to facilitate the successful implementation of this valuable synthetic route.

References

- 1. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 2. [PDF] Iridium(iii) hydrido complexes for the catalytic dehydrogenation of hydrazine borane. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Copper-catalyzed dehydrogenative borylation of terminal alkynes with pinacolborane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Studies of Cobalt-Catalyzed C(sp2)–H Borylation of Five-Membered Heteroarenes with Pinacolborane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Bis(pinacolato)diboron: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pinacolato)diboron, commonly abbreviated as B₂pin₂, is a tetraalkoxydiborane compound that has become an indispensable reagent in modern organic synthesis. Its formal IUPAC name is 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-1,3,2-dioxaborolane.[1] This white crystalline solid is widely utilized for the synthesis of pinacol (B44631) boronic esters, which are key intermediates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] The stability of the pinacol esters, compared to their corresponding boronic acids, makes them easier to handle, purify, and store.[4] This guide provides a comprehensive overview of the physical and chemical properties of Bis(pinacolato)diboron, along with detailed experimental protocols for its synthesis and a common application.

Physical and Chemical Properties

Bis(pinacolato)diboron is a colorless solid at room temperature.[2][5] While it is often described as being stable in air, recent studies have shown that it can degrade in the presence of both oxygen and water, suggesting that storage under an inert atmosphere is advisable for long-term stability.[6] It is soluble in a range of organic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane, toluene (B28343), and hexane, but insoluble in water.[5]

Table 1: Physical and Spectroscopic Properties of Bis(pinacolato)diboron

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄B₂O₄ | [1] |

| Molecular Weight | 253.94 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 137-140 °C | [2] |

| Boiling Point | 55-57 °C at 2.5 mmHg | |

| ¹H NMR (CDCl₃) | δ 1.25 (s, 24H) | |

| ¹³C NMR (CDCl₃) | δ 83.4, 24.9 | |

| ¹¹B NMR (Toluene) | δ 30.61 (referenced to BF₃·Et₂O) | |

| IR (KBr, cm⁻¹) | 2978, 2930, 1372, 1289, 1189, 1177, 1127, 960, 850, 744, 660, 547 | |

| High-Resolution Mass Spec (m/z) | Calculated for C₁₂H₂₄B₂O₄ [M⁺]: 254.1861, Found: 254.1867 |

Molecular Structure

The structure of Bis(pinacolato)diboron features a boron-boron single bond, with each boron atom being part of a five-membered dioxaborolane ring formed with a pinacolato ligand.

Experimental Protocols

Synthesis of Bis(pinacolato)diboron

This protocol is adapted from a procedure published in Organic Syntheses.[6] It involves the reaction of tetrakis(dimethylamino)diboron (B157049) with pinacol in the presence of an ethereal solution of hydrogen chloride.

Materials:

-

Tetrakis(dimethylamino)diboron

-

Pinacol

-

Toluene (anhydrous)

-

Ethereal solution of hydrogen chloride (e.g., 5.4 M)

-

Pentane (B18724) (anhydrous)

-

Anhydrous magnesium sulfate (B86663)

-

2-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Nitrogen source

-

Ice-water bath

-

Büchner funnel

-

Rotary evaporator

Procedure:

-

Set up a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source.

-

Flush the entire apparatus with nitrogen.

-

To the flask, add tetrakis(dimethylamino)diboron (53.7 g, 0.271 mol) and 510 mL of anhydrous toluene.

-

Prepare a solution of pinacol (64.4 g, 0.545 mol) in 340 mL of anhydrous toluene and add it to the dropping funnel.

-

Immerse the reaction flask in an ice-water bath.

-

Add the pinacol solution dropwise to the stirred solution in the flask.

-

Add a 5.4 M ethereal solution of hydrogen chloride (203 mL, 1.10 mol) dropwise over a period of 2 hours. A white precipitate of dimethylamine (B145610) hydrochloride will form.

-

After the addition is complete, remove the ice bath and stir the slurry at room temperature for an additional 4 hours.

-

Remove the precipitate by filtration through a Büchner funnel.

-

Concentrate the filtrate using a rotary evaporator to obtain a white solid.

-

Dissolve the solid in approximately 700 mL of pentane and filter again to remove any remaining precipitate.

-

Wash the pentane solution three times with 500 mL of water and then dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate to about 150 mL.

-

Heat the solution to dissolve any precipitate, then allow it to cool to room temperature, followed by chilling in a freezer (-30 °C).

-

Collect the first crop of crystals by filtration and wash with cold pentane.

-

Concentrate the mother liquor to obtain subsequent crops of crystals.

-

Combine all crystalline products and dry under reduced pressure (0.1 mm) for 16 hours at room temperature to yield colorless plates of Bis(pinacolato)diboron.

Miyaura Borylation of an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with Bis(pinacolato)diboron to form an arylboronic acid pinacol ester.[7]

Materials:

-

Aryl halide (e.g., 1-bromo-4-fluorobenzene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Ligand (e.g., triphenylphosphine, PPh₃)

-

Base (e.g., potassium acetate, KOAc, or potassium phenoxide, KOPh)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer

-

Septum

-

Condenser

-

Nitrogen or Argon source

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), Bis(pinacolato)diboron (1.1 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), ligand (e.g., PPh₃, 0.06 mmol), and base (e.g., KOPh, 1.5 mmol).

-

Add the anhydrous solvent (e.g., toluene, 6 mL) via syringe.

-

Stir the reaction mixture at an elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylboronic acid pinacol ester.

Reaction Workflow: Miyaura Borylation

The following diagram illustrates the key steps and components involved in a typical Miyaura borylation reaction.

Safety and Handling

Bis(pinacolato)diboron is an irritant to the eyes, skin, and respiratory system.[5] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. As it can degrade in the presence of moisture and air, it is best stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

Bis(pinacolato)diboron is a cornerstone reagent in modern synthetic chemistry, enabling the efficient formation of carbon-boron and, subsequently, carbon-carbon bonds. Its relative stability and ease of handling have made it a popular choice for the synthesis of a wide array of organic molecules, including pharmaceuticals and advanced materials. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols, is crucial for its effective and safe utilization in research and development.

References

- 1. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 2. Bis(pinacolato)diboron [commonorganicchemistry.com]

- 3. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Bis(pinacolato)diborane | C12H24B2O4 | CID 2733548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron (B99234) compounds, particularly bis(pinacolato)diboron (B2pin2), have emerged as indispensable reagents in modern organic synthesis. Their utility in forming carbon-boron bonds, which are versatile intermediates for a wide array of chemical transformations including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their importance in academic research and the pharmaceutical industry. A thorough understanding of their nomenclature is crucial for clear communication and unambiguous identification of these powerful synthetic tools. This guide provides a comprehensive overview of the IUPAC nomenclature for B2pin2 and other common diboron compounds, alongside relevant physicochemical data and synthetic protocols.

IUPAC Nomenclature of Diboron(4) Compounds

The systematic naming of diboron compounds is governed by the rules of inorganic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The parent hydride for compounds with a B-B single bond is diborane(4) , with the "(4)" indicating the total number of hydrogen atoms in the hypothetical B₂H₄ molecule.

Bis(pinacolato)diboron (B2pin2)

Bis(pinacolato)diboron, commonly abbreviated as B2pin2, is the most widely used diboron reagent. Its structure consists of two boron atoms bridged by a B-B bond, with each boron atom being part of a five-membered dioxaborolane ring formed with a pinacolato ligand.

There are two systematic IUPAC names for B2pin2 that are frequently encountered in the literature:

-

4,4,4′,4′,5,5,5′,5′-Octamethyl-2,2′-bi(1,3,2-dioxaborolane) : This is the preferred IUPAC name. It treats the molecule as two identical 1,3,2-dioxaborolane rings joined at the 2-position. The "bi" prefix indicates the joining of two rings, and the locants specify the positions of the eight methyl groups on these rings.

-

4,4,5,5-Tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane : This name treats one 1,3,2-dioxaborolane ring as the parent structure, with the other identical ring system being a substituent at the 2-position.

Both names unambiguously describe the structure of B2pin2. The compound is also known by its CAS number: 73183-34-3.

Related Symmetrical Diboron Compounds

The nomenclature of other symmetrical diboron compounds follows a similar logic, with the name of the diol ligand changing accordingly.

-

Bis(neopentyl glycolato)diboron : The IUPAC name is 5,5,5′,5′-tetramethyl-2,2′-bi(1,3,2-dioxaborinane) . In this case, the parent ring system is a six-membered 1,3,2-dioxaborinane.

-

Bis(catecholato)diboron (B79384) : The IUPAC name is 2,2′-bi(1,3,2-benzodioxaborole) . Here, the parent is the 1,3,2-benzodioxaborole (B1584974) ring system.

Unsymmetrical Diboron Compounds

For diboron compounds bearing two different ligands, the nomenclature reflects this asymmetry. The two different boron-containing groups are named as substituents on the central B-B bond. For example, a compound with one pinacolato and one catecholato ligand would be named by specifying both heterocyclic systems.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for B2pin2 and related diboron compounds is presented in the table below for easy comparison.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹¹B NMR (δ, ppm) |

| Bis(pinacolato)diboron (B2pin2) | 4,4,4′,4′,5,5,5′,5′-Octamethyl-2,2′-bi(1,3,2-dioxaborolane) | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 | 137-140 | 30.6[1] |

| Bis(neopentyl glycolato)diboron | 5,5,5′,5′-Tetramethyl-2,2′-bi(1,3,2-dioxaborinane) | 201733-56-4 | C₁₀H₂₀B₂O₄ | 225.89 | 180.5-184.5[2][3] | ~33.2 |

| Bis(catecholato)diboron | 2,2′-bi(1,3,2-benzodioxaborole) | 13826-27-2 | C₁₂H₈B₂O₄ | 237.81 | 189-196 | 11.1-21.0[4][5] |

Spectroscopic Data for Bis(pinacolato)diboron (B2pin2): [1]

-

¹H NMR (300 MHz, CDCl₃) δ: 1.25 (s, 24H)

-

¹³C NMR (100 MHz, CDCl₃) δ: 83.4, 24.9

-

IR (KBr, cm⁻¹): 2978, 2930, 1372, 1289, 1189, 1177, 1127, 960, 850, 744, 660, 547

Detailed Experimental Protocols

Synthesis of Bis(pinacolato)diboron (B2pin2)[1]

This procedure is adapted from Organic Syntheses and involves the reaction of tetrakis(dimethylamino)diboron (B157049) with pinacol (B44631) in the presence of an ethereal solution of hydrogen chloride.

Materials:

-

Tetrakis(dimethylamino)diboron

-

Pinacol

-

Ethereal solution of hydrogen chloride (5.4 M)

-

Pentane

-

Nitrogen gas

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

A 2-L, three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a nitrogen source is flushed with nitrogen.

-

To the flask, add tetrakis(dimethylamino)diboron (53.7 g, 0.271 mol) and toluene (510 mL).

-

Add a solution of pinacol (64.4 g, 0.545 mol) in toluene (340 mL).

-

Immerse the flask in an ice-water bath.

-

Add a 5.4 M ethereal solution of hydrogen chloride (203 mL, 1.10 mol) dropwise over 2 hours.

-

After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and wash the filter cake with toluene.

-

Concentrate the filtrate under reduced pressure to give a crystalline residue.

-

Recrystallize the crude product from pentane. The crystals are collected by filtration, washed with cold pentane, and dried under vacuum to afford B2pin2 as colorless plates.

Synthesis of Bis(neopentyl glycolato)diboron[2][6]

This method involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Materials:

-

Tetrakis(dimethylamino)diborane

-

2,2-Dimethyl-1,3-propanediol

-

Toluene

Procedure:

-

To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in toluene (40 mL), add tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol) at room temperature over 2 minutes.

-

Heat the reaction mixture to 105 °C. Dimethylamine will begin to precipitate at around 85 °C.

-

Continue heating at 105 °C for 60 minutes.

-

Remove the toluene under reduced pressure to yield a white solid.

-

The product can be further purified by recrystallization from toluene.

Synthesis of Bis(catecholato)diboron[5]

The synthesis of bis(catecholato)diboron can be achieved by reacting tetrakis(dimethylamino)diboron with catechol.

Materials:

-

Tetrakis(dimethylamino)diboron

-

Catechol

-

Toluene

Procedure:

-

In a flask under an inert atmosphere, dissolve catechol in toluene.

-

Add tetrakis(dimethylamino)diboron to the solution.

-

Heat the reaction mixture to reflux.

-

After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

-

Wash the product with toluene and dry under vacuum.

Mandatory Visualizations

Miyaura Borylation Reaction Workflow

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl or vinyl halide (or triflate) with a diboron reagent, typically B2pin2, to form a boronic ester. This reaction is a cornerstone of modern organic synthesis for the preparation of boronic acid derivatives for subsequent Suzuki-Miyaura coupling reactions.

References

Solubility of Bis(pinacolato)diboron in organic solvents

An In-depth Technical Guide to the Solubility of Bis(pinacolato)diboron in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(pinacolato)diboron (B₂pin₂), a vital reagent in modern organic synthesis. Understanding its solubility is critical for reaction optimization, purification, and the development of robust chemical processes. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Executive Summary

Bis(pinacolato)diboron is a white to off-white crystalline solid widely used in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2] Its stability to air and moisture makes it a convenient reagent in various synthetic applications.[3][4] The solubility of B₂pin₂ in organic solvents is a key parameter for its effective use in solution-phase chemistry. This guide consolidates the available data on its solubility and provides methodologies for its empirical determination.

Solubility Data

Table 1: Solubility of Bis(pinacolato)diboron in Various Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility | Temperature (°C) |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 100 g/L | 25 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | Not Specified |

| Toluene | C₇H₈ | 2.4 | Soluble | Not Specified |

| Hexane | C₆H₁₄ | 0.1 | Soluble | Not Specified |

| Heptane | C₇H₁₆ | 0.1 | Soluble | Not Specified |

| Benzene | C₆H₆ | 2.7 | Soluble | Not Specified |

| Methanol | CH₃OH | 5.1 | Soluble | Not Specified |

| Ethanol | C₂H₅OH | 4.3 | Soluble | Not Specified |

| Chloroform | CHCl₃ | 4.1 | Slightly Soluble | Not Specified |

| Water | H₂O | 10.2 | < 0.1 g/L | Room Temperature |

Note: The term "Soluble" indicates that the source material qualitatively describes it as such, without providing specific quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like bis(pinacolato)diboron in an organic solvent. This protocol is based on the isothermal shake-flask method.

Materials and Equipment

-

Bis(pinacolato)diboron (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer for analysis.

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of bis(pinacolato)diboron and add it to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the volume of the filtered saturated solution.

-

-

Gravimetric Analysis (for non-volatile solutes and volatile solvents):

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the melting point of bis(pinacolato)diboron (137-140°C) until a constant weight of the solid residue is achieved.[2]

-

Weigh the flask with the dried solid residue. The difference in weight gives the mass of the dissolved bis(pinacolato)diboron.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solid (g) / volume of solvent (mL)) x 100

-

-

Alternative Analytical Methods (e.g., HPLC/GC):

-

If gravimetric analysis is not suitable, a quantitative analytical technique can be used.

-

Prepare a series of standard solutions of bis(pinacolato)diboron of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC, GC).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While bis(pinacolato)diboron is widely reported as soluble in many common organic solvents, precise quantitative data remains sparse in publicly available literature. The provided protocol offers a robust framework for researchers to determine the solubility of B₂pin₂ in specific solvents of interest, thereby aiding in the optimization of synthetic procedures and process development. Further quantitative studies would be highly beneficial to the scientific community.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]

- 5. Bis(pinacolato)diboron, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Bis(pinacolato)diboron | JSC Aviabor [jsc-aviabor.com]

The Core Mechanism of Miyaura Borylation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Miyaura borylation reaction is a cornerstone of modern organic synthesis, enabling the formation of versatile boronate esters from aryl and vinyl halides or triflates. This palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂) offers a mild and functional group-tolerant pathway to key intermediates for subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This guide provides a detailed exploration of the core mechanism, experimental protocols, and key factors influencing this critical reaction.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The generally accepted mechanism for the Miyaura borylation reaction proceeds through a palladium(0)/palladium(II) catalytic cycle. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

1.1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl or vinyl halide (Ar-X) to a coordinatively unsaturated 14-electron Pd(0) complex, typically generated in situ from a palladium precursor. This step forms a square planar Pd(II) intermediate. The reactivity of the halide follows the general trend for oxidative additions: I > Br > Cl.[2]

1.2. Transmetalation: This crucial step involves the transfer of a boryl group from bis(pinacolato)diboron to the palladium center, displacing the halide. The presence of a base, typically a mild one like potassium acetate (B1210297) (KOAc), is critical.[1][3] It is proposed that the halide on the Pd(II) complex is first exchanged with the acetate, forming an acetato-palladium(II) complex.[3] This complex is more reactive towards transmetalation with the diboron (B99234) reagent. The precise mechanism of the boryl transfer is still a subject of investigation, but it results in an arylpalladium(II) boryl complex.

1.3. Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II) boryl complex, which forms the desired aryl boronate ester (Ar-Bpin) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Below is a graphical representation of the catalytic cycle:

The Critical Role of the Base

The choice of base is a critical parameter in the Miyaura borylation and significantly impacts reaction efficiency and selectivity.[1][3] Unlike the Suzuki-Miyaura coupling, which often employs strong bases, the Miyaura borylation typically utilizes weak bases like potassium acetate (KOAc).[4]

The primary role of the base is not to activate the bis(pinacolato)diboron, which is a weak Lewis acid, but rather to facilitate the transmetalation step.[1][3] The accepted hypothesis is that the base, often a carboxylate, exchanges with the halide on the palladium(II) intermediate. The resulting Pd-O bond is more labile and susceptible to reaction with the diboron reagent than the original Pd-X bond.[3]

Using a strong base can lead to the formation of byproducts through a competing Suzuki-Miyaura coupling between the newly formed aryl boronate and the starting aryl halide.[1]

The logical relationship can be visualized as follows:

References

The Lewis Acid Character of Bis(pinacolato)diboron in Catalytic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pinacolato)diboron (B2pin2) is a widely utilized reagent in modern organic synthesis, primarily as a source of boron for the construction of carbon-boron bonds. While often employed in transition-metal-catalyzed reactions, the inherent Lewis acidic character of the boron centers in B2pin2 plays a crucial and multifaceted role in a variety of catalytic processes, including metal-free borylations. This technical guide provides a comprehensive overview of the Lewis acid character of B2pin2 in catalysis, detailing its activation by Lewis bases, its role in key reaction mechanisms, and its application in the synthesis of valuable organoboron compounds. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of B2pin2 in their synthetic endeavors.

Introduction: The Dual Nature of Bis(pinacolato)diboron

Bis(pinacolato)diboron is a symmetrical diboron(4) compound featuring two boron atoms bridged by a B-B single bond, with each boron atom also bonded to two oxygen atoms of a pinacolato ligand. The boron atoms in B2pin2 are sp2-hybridized and possess a vacant p-orbital, which confers Lewis acidic properties to the molecule. However, B2pin2 is generally considered a weak Lewis acid.[1]

The pivotal aspect of its reactivity in many catalytic systems lies in its interaction with Lewis bases. This interaction leads to the formation of a Lewis acid-base adduct, which dramatically alters the electronic properties of the diboron (B99234) reagent. Upon coordination of a Lewis base to one of the boron centers, this boron atom becomes tetracoordinate and anionic, while the other sp2-hybridized boron atom gains significant nucleophilic character.[2][3] This "activation" of B2pin2 is a cornerstone of its utility in a wide range of catalytic transformations.

Activation of B2pin2 by Lewis Bases: A General Mechanism

The activation of B2pin2 by a Lewis base (LB) can be represented by the general equilibrium shown below. Common Lewis bases employed for this purpose include N-heterocyclic carbenes (NHCs), phosphines, and alkoxides.[2]

Caption: General equilibrium for the activation of B2pin2 by a Lewis base.

This activation transforms the otherwise electrophilic boron reagent into a potent nucleophilic borylating agent, enabling a variety of reactions that would not proceed with unactivated B2pin2.

Catalytic Reactions Highlighting the Lewis Acidity of B2pin2

The Lewis acid-base activation of B2pin2 is central to several classes of catalytic reactions. This section will detail some of the most significant examples, presenting quantitative data and experimental protocols.

Metal-Free Catalytic Borylation

In the absence of transition metals, the borylation of various substrates can be achieved by activating B2pin2 with a catalytic amount of a Lewis base.

A common strategy for the conjugate borylation of α,β-unsaturated carbonyl compounds involves the use of a catalytic amount of an alkoxide, such as sodium methoxide (B1231860) (NaOMe) or cesium carbonate (Cs2CO3) in the presence of methanol. The alkoxide acts as the Lewis base, activating the B2pin2.

Experimental Protocol: General Procedure for Alkoxide-Catalyzed Conjugate Borylation of α,β-Unsaturated Enones [4]

To a stirred solution of the α,β-unsaturated enone (0.5 mmol, 1.0 equiv) and bis(pinacolato)diboron (B2pin2) (0.5 mmol, 1.0 equiv) in a suitable solvent such as acetonitrile (B52724) (2 mL) in a dry two-neck flask, is added a catalytic amount of a base (e.g., cesium carbonate, 0.12 mmol, 0.24 equiv). The reaction mixture is then stirred at a specified temperature (e.g., room temperature or 60 °C). The progress of the reaction is monitored by an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard procedures like column chromatography.

Table 1: Quantitative Data for Alkoxide-Catalyzed Conjugate Borylation of 2-Cyclohexenone [4]

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs2CO3 | 25 | 24 | 80 |

| 2 | Cs2CO3 | 60 | 6 | 95 |

| 3 | K2CO3 | 60 | 24 | 60 |

| 4 | Na2CO3 | 60 | 24 | 45 |

The proposed catalytic cycle for this transformation is illustrated below.

Caption: Catalytic cycle for the alkoxide-catalyzed conjugate borylation of an enone.

Chiral NHCs have emerged as powerful catalysts for the enantioselective conjugate borylation of α,β-unsaturated compounds. The NHC activates B2pin2, and the chiral environment of the catalyst directs the stereochemical outcome of the reaction.

Experimental Protocol: General Procedure for NHC-Catalyzed Enantioselective Conjugate Borylation

In a glovebox, a solution of the chiral imidazolinium salt (NHC precursor, 0.05 equiv) and a base (e.g., NaOt-Bu, 0.05 equiv) in a suitable solvent (e.g., THF) is stirred for a specified time to generate the free NHC. To this solution is added B2pin2 (1.1 equiv) and the α,β-unsaturated substrate (1.0 equiv). The reaction mixture is stirred at a specific temperature until completion, as monitored by TLC or GC. The reaction is then quenched, and the product is purified by column chromatography to yield the enantioenriched β-borylated product.

Table 2: Quantitative Data for NHC-Catalyzed Enantioselective Borylation of Acyclic α,β-Unsaturated Ketones

| Entry | Substrate (R) | Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenyl | 12 | 22 | 92 | 96:4 |

| 2 | 4-MeO-C6H4 | 12 | 22 | 94 | 96:4 |

| 3 | 4-CF3-C6H4 | 18 | 22 | 91 | 97:3 |

| 4 | 2-Naphthyl | 12 | 22 | 93 | 95:5 |

| 5 | Cyclohexyl | 24 | 40 | 88 | 98:2 |

The mechanism involves the formation of a B2pin2-NHC adduct, which then undergoes conjugate addition to the substrate.

Caption: Simplified catalytic cycle for NHC-catalyzed enantioselective borylation.

Copper-Catalyzed Borylations

The Lewis acid character of B2pin2 is also exploited in transition metal catalysis, particularly with copper. In these reactions, an active copper-boryl species is often generated in situ.

Copper(I) and copper(II) complexes are effective catalysts for the conjugate addition of B2pin2 to α,β-unsaturated enones. The reaction is believed to proceed through a copper-boryl intermediate.[5]

Experimental Protocol: General Procedure for Copper-Catalyzed Conjugate Borylation of Enones [5]

In a reaction vessel, a copper(I) salt (e.g., CuOTf, 10 mol%) and a phosphine (B1218219) ligand (e.g., Bu3P, 11 mol%) are dissolved in a solvent such as DMF. To this solution, B2pin2 (1.2 equiv) and the α,β-unsaturated enone (1.0 equiv) are added. The reaction is stirred at room temperature until completion. The reaction is then worked up, and the product is purified by chromatography.

Table 3: Quantitative Data for Copper-Catalyzed Borylation of Various Enones [5]

| Entry | Substrate | Yield (%) |

| 1 | 2-Cyclohexenone | 96 |

| 2 | 2-Cyclopentenone | 71 |

| 3 | 4,4-Dimethyl-2-cyclohexenone | 82 |

| 4 | Chalcone | 87 |

| 5 | (E)-4-Phenylbut-3-en-2-one | 67 |

The catalytic cycle likely involves the formation of a copper-boryl species, which then undergoes conjugate addition to the enone.

Caption: Catalytic cycle for the copper-catalyzed conjugate borylation of an enone.

Experimental Workflow for Catalyst Screening

A logical workflow is essential for the efficient screening of catalysts and conditions for a given borylation reaction where the Lewis acidity of B2pin2 is key.

Caption: A general workflow for catalyst screening in B2pin2 activation.

Conclusion

The Lewis acid character of bis(pinacolato)diboron is a fundamental property that underpins its diverse reactivity in catalytic reactions. Through activation by Lewis bases, B2pin2 is transformed into a potent nucleophilic borylating agent, enabling a host of metal-free and metal-catalyzed transformations. Understanding the principles of this activation and the subsequent reaction mechanisms is crucial for the rational design of new synthetic methodologies. The quantitative data and experimental protocols provided in this guide offer a practical resource for researchers aiming to harness the full potential of B2pin2 in their synthetic programs, ultimately facilitating the development of novel molecules for applications in materials science and drug discovery.

References

The Dawn of the Boron-Boron Bond: A Technical Guide to the Discovery and History of Diboron(4) Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of diboron(4) compounds, a class of reagents that has evolved from a structural curiosity to an indispensable tool in modern synthetic chemistry. From the initial challenging synthesis of highly reactive tetrahalodiboranes to the development of bench-stable and versatile tetraalkoxydiboron reagents, this document provides a comprehensive overview of the key milestones, experimental protocols, and structural properties that have shaped this vibrant field of chemistry.

The Early Years: The Advent of Tetrahalodiboranes

The journey into the world of diboron(4) compounds began in the early 20th century with the synthesis of the first molecule containing a boron-boron single bond.

1.1. The Landmark Synthesis of Diboron (B99234) Tetrachloride (B₂Cl₄)

In 1925, Stock, Brandt, and Fischer reported the first synthesis of diboron tetrachloride (B₂Cl₄).[1] Their method involved passing an electrical discharge through boron trichloride (B1173362) (BCl₃) vapor between zinc electrodes.[1] This pioneering work, while producing the compound in low yield, laid the foundation for all subsequent diboron chemistry. Later methods improved the yield by using a mercury arc in the vapor phase.[1] B₂Cl₄ was found to be a colorless, pyrophoric liquid that decomposes above 0 °C.[2]

1.2. Expansion of the Tetrahalodiborane Family

Following the discovery of B₂Cl₄, the family of tetrahalodiboranes was expanded to include other halogenated derivatives:

-

Diboron Tetrafluoride (B₂F₄): First synthesized in 1958 by Finch and Schlesinger through the reaction of B₂Cl₄ with antimony trifluoride (SbF₃).[2][3] Unlike its chloro-analogue, B₂F₄ is a colorless gas that is stable at room temperature.[2][4]

-

Diboron Tetrabromide (B₂Br₄) and Diboron Tetraiodide (B₂I₄): The synthesis of B₂Br₄ was achieved by reacting B₂Cl₄ with BBr₃. The first report of B₂I₄ was in 1949 by Schumb, who used an electrodeless radiofrequency discharge to reduce BI₃.[2][3]

These early tetrahalodiboranes were highly reactive and difficult to handle, which limited their synthetic utility. However, their discovery was crucial for establishing the existence and fundamental properties of the boron-boron single bond.

A Paradigm Shift: Tetrakis(dimethylamino)diboron (B157049) (B₂(NMe₂)₄)

A significant breakthrough in the field was the synthesis of tetrakis(dimethylamino)diboron, B₂(NMe₂)₄. This compound proved to be a stable and versatile precursor for a wide range of other diboron(4) compounds. While its formation was observed in 1954 by Urry and co-workers from the reaction of B₂Cl₄ with dimethylamine (B145610), a more convenient synthesis was developed later.[5]

Experimental Protocol: Synthesis of Tetrakis(dimethylamino)diboron

The synthesis of B₂(NMe₂)₄ is a multi-step process that begins with the preparation of tris(dimethylamino)borane (B1346698).

Step 1: Synthesis of Tris(dimethylamino)borane

-

Reaction: Boron tribromide is reacted with an excess of dimethylamine in a non-polar solvent like pentane (B18724).

-

Procedure: A solution of boron tribromide in pentane is added dropwise to a vigorously stirred solution of dimethylamine in pentane at low temperatures (-20 to -10 °C).[6] The reaction mixture is then allowed to warm to room temperature. The product, tris(dimethylamino)borane, is isolated by distillation.[6]

Step 2: Synthesis of Bromobis(dimethylamino)borane (B1604638)

-

Reaction: Tris(dimethylamino)borane is reacted with boron tribromide.

-

Procedure: A solution of boron tribromide in pentane is added dropwise to a stirred solution of tris(dimethylamino)borane in pentane at -40 °C.[6] After the addition is complete, the reaction is stirred at room temperature, and the product is purified by distillation.[6] The yield is typically high (99%).[6]

Step 3: Synthesis of Tetrakis(dimethylamino)diboron

-

Reaction: Bromobis(dimethylamino)borane is coupled using sodium-potassium alloy.

-

Procedure: A solution of bromobis(dimethylamino)borane in pentane is added to a stirred suspension of sodium-potassium alloy in pentane at a low temperature.[6] After the reaction is complete, the solid byproducts are filtered off, and the tetrakis(dimethylamino)diboron is obtained by distillation of the filtrate.[6]

The Workhorse of Modern Borylation: Bis(pinacolato)diboron (B₂pin₂)

The development of tetrakis(dimethylamino)diboron paved the way for the synthesis of more user-friendly diboron reagents. Among these, bis(pinacolato)diboron (B₂pin₂) has emerged as a cornerstone of modern organic synthesis. It is a colorless, air-stable solid that is soluble in many organic solvents.[7]

Experimental Protocol: Synthesis of Bis(pinacolato)diboron from Tetrakis(dimethylamino)diboron

-

Reaction: Tetrakis(dimethylamino)diboron is reacted with pinacol (B44631) in the presence of an acid.[7]

-

Procedure: To a solution of tetrakis(dimethylamino)diboron in toluene (B28343), a solution of pinacol in toluene is added.[6][8] The flask is cooled in an ice-water bath, and an ethereal solution of hydrogen chloride is added dropwise over a period of 2 hours.[6][8] A white precipitate of dimethylamine hydrochloride forms.[8] The slurry is stirred at room temperature for an additional 4 hours.[8] The precipitate is removed by filtration, and the filtrate is concentrated.[8] The resulting solid is dissolved in pentane, washed with water, and dried over anhydrous magnesium sulfate.[8] After filtration and concentration, the product is crystallized from pentane at -30 °C to afford bis(pinacolato)diboron as colorless plates.[6][8] The reported yield is around 79-91%.[6][8]

An alternative route to B₂pin₂ involves the dehydrogenation of pinacolborane.[7]

Structural and Physical Properties of Key Diboron(4) Compounds

The structural parameters of diboron(4) compounds provide valuable insights into the nature of the boron-boron bond.

| Compound | Formula | B-B Bond Length (Å) | Melting Point (°C) | Boiling Point (°C) |

| Diboron Tetrafluoride | B₂F₄ | 1.72 | -56 | -34 |

| Diboron Tetrachloride | B₂Cl₄ | - | Decomposes > 0 | - |

| Tetrakis(dimethylamino)diboron | B₂(NMe₂)₄ | - | - | 55-57 (2.5 mmHg)[6] |

| Bis(pinacolato)diboron | B₂pin₂ | 1.711(6)[7][9] | 137-140[7] | - |

Synthetic Pathways and Relationships

The development of diboron(4) chemistry has been characterized by the discovery of synthetic routes that interconvert different classes of these compounds. The following diagram illustrates these key relationships.

Caption: Synthetic pathways for key diboron(4) compounds.

Logical Progression of Discovery

The historical development of diboron(4) compounds followed a logical progression from highly reactive, simple halides to more complex, stable, and synthetically useful reagents.

Caption: Logical progression of diboron(4) compound discovery.

Conclusion

The history of diboron(4) compounds is a testament to the relentless pursuit of new chemical entities and functionalities. From the initial challenging synthesis of B₂Cl₄ to the widespread availability of B₂pin₂, the field has undergone a remarkable transformation. This evolution has not only expanded our fundamental understanding of chemical bonding but has also provided synthetic chemists with a powerful toolkit for the construction of complex molecules, with significant implications for drug discovery and materials science. The ongoing exploration of the reactivity of diboron(4) compounds continues to open new avenues for innovation, promising an exciting future for this fascinating class of molecules.

References

- 1. Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. | Semantic Scholar [semanticscholar.org]

- 2. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Diboron tetrafluoride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 8. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 9. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]

Bis(pinacolato)diboron (B₂pin₂): A Comprehensive Technical Guide to its Role as a Nucleophilic Boryl Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pinacolato)diboron (B₂pin₂) has emerged as an exceptionally versatile and widely used reagent in modern organic synthesis. While traditionally viewed as an electrophilic boron source, its activation to generate nucleophilic boryl species has unlocked a vast array of synthetic transformations. This technical guide provides an in-depth exploration of the methods used to generate nucleophilic boryl species from B₂pin₂, the mechanisms governing their formation, and their subsequent application in key synthetic reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a practical and comprehensive resource for researchers in academia and the pharmaceutical industry. The role of these methodologies in drug discovery and development is also highlighted, underscoring the significance of nucleophilic borylation in accessing novel chemical matter.

Introduction: The Umpolung of Boron Reactivity

Organoboron compounds are fundamental building blocks in organic chemistry, prized for their stability and the ease with which the carbon-boron bond can be converted into a wide variety of other functional groups.[1] The synthesis of these compounds has traditionally relied on the reaction of organometallic reagents with electrophilic boron sources or through hydroboration. Bis(pinacolato)diboron (B₂pin₂) is a stable, crystalline solid that is easy to handle, making it one of the most frequently used diboron (B99234) reagents.[2]

The intrinsic nature of the boron atom in B₂pin₂ is electrophilic, owing to its vacant p-orbital.[3] However, the strategic activation of B₂pin₂ can reverse this polarity (a concept known as "umpolung"), transforming one of the boryl moieties into a potent nucleophile. This is typically achieved through the formation of an "ate" complex, where a Lewis base or a metal center donates electron density to one of the boron atoms, weakening the B-B bond and inducing nucleophilic character on the adjacent boron.[2][4] This strategy has paved the way for novel carbon-boron bond-forming reactions that are incompatible with traditional methods.

Generation of Nucleophilic Boryl Species from B₂pin₂

The generation of a nucleophilic boryl species from B₂pin₂ can be broadly categorized into metal-free and transition-metal-catalyzed methods.

Metal-Free Activation

In the absence of transition metals, strong Lewis bases can activate B₂pin₂ to generate nucleophilic boryl species.[1] This interaction forms a Lewis acid-base adduct, which polarizes the B-B bond and imparts nucleophilic character to the uncoordinated boryl group.[1][5]

Common Lewis bases for this purpose include:

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that can associate with a boron atom of B₂pin₂, making the other boryl unit nucleophilic enough to attack electrophiles like α,β-unsaturated ketones and esters.[1]

-

Phosphines: Trivalent phosphorus compounds can interact with the empty orbital of a boron atom, leading to the heterolytic cleavage of the B-B bond and enabling the other boryl moiety to act as a nucleophile.[1]

-

Alkoxides and Other Bases: Simple alkoxides or other strong bases can form ate-complexes with B₂pin₂, increasing its facility for boryl transfer reactions.[2] Organolithium reagents can also be used to form highly reactive ate-complexes, which can then be quenched with electrophiles to generate more active borylating agents.[2]

Transition-Metal-Catalyzed Generation

Transition metals, particularly copper and palladium, are highly effective catalysts for generating nucleophilic boryl species from B₂pin₂. The general mechanism involves the formation of a metal-boryl (M-Bpin) complex, which is the key nucleophilic intermediate.[4][6]

2.2.1 Copper-Catalyzed Systems Copper catalysis is one of the most powerful and widely used methods for generating nucleophilic boryl species for a vast range of transformations.[7] The active catalyst is typically a copper(I)-boryl complex, formed in situ from a Cu(I) salt (e.g., CuCl), a base (often an alkoxide like NaOtBu or KOtBu), and B₂pin₂.[7][8] The resulting L-Cu-Bpin species is a potent boryl nucleophile capable of adding to a wide variety of unsaturated substrates.[9][10]

References

- 1. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Borylation - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Boryl ligands and their roles in metal-catalysed borylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Copper-boryl mediated organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00816C [pubs.rsc.org]

- 8. Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed borofunctionalization of styrenes with B2pin2 and CO - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Methodological & Application

Application Notes and Protocols for Miyaura Borylation using Bis(pinacolato)diboron

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides and triflates using a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B2pin2).[1][2][3] These resulting organoboron compounds are versatile intermediates in organic synthesis, primarily serving as key coupling partners in the widely-used Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2][4] The reaction is valued for its mild conditions and broad functional group tolerance, allowing for the synthesis of complex molecules with sensitive functionalities such as esters, nitriles, and nitro groups.[2][5] This protocol provides a detailed guide for performing the Miyaura borylation reaction.

Reaction Principle and Mechanism

The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex. The base, typically a weak one like potassium acetate (B1210297) (KOAc), is crucial to facilitate this step without promoting a subsequent Suzuki coupling.[1][2]

-

Reductive Elimination: The resulting intermediate reductively eliminates the desired aryl boronate ester (Ar-Bpin) and regenerates the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocols

This section outlines a general procedure for the Miyaura borylation of an aryl halide using bis(pinacolato)diboron.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Bis(pinacolato)diboron (B2pin2)

-

Palladium catalyst (e.g., PdCl2(dppf), Pd(OAc)2 with a phosphine (B1218219) ligand)

-

Base (e.g., potassium acetate (KOAc))

-

Anhydrous solvent (e.g., dioxane, DMSO, toluene)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 equiv), palladium catalyst (e.g., PdCl2(dppf), 3 mol%), and base (e.g., KOAc, 3.0 equiv).

-

Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) to the flask via syringe.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (typically 80-100 °C) for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired aryl boronate ester.[1] Excess bis(pinacolato)diboron can be challenging to remove due to similar polarity to the product but can often be separated by careful chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Miyaura borylation of various aryl halides.

Table 1: Borylation of Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | PdCl2(dppf) (3) | KOAc (3) | Dioxane | 80 | 6 | 95 |

| 2 | 4-Bromoanisole | Pd(OAc)2 (3) + SPhos (6) | K3PO4 (1.5) | Dioxane | 100 | 18 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl2(dppf) (3) | KOAc (3) | DMSO | 80 | 2 | 98 |

| 4 | 4-Bromobenzonitrile | PdCl2(dppf) (3) | KOAc (3) | Dioxane | 80 | 4 | 91 |

Table 2: Borylation of Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd(OAc)2 (2) + XPhos (4) | K3PO4 (1.5) | Dioxane | 100 | 24 | 85 |

| 2 | 4-Chloroanisole | Pd2(dba)3 (2) + XPhos (8) | K3PO4 (3) | Dioxane | 100 | 12 | 90 |

| 3 | 1-Chloro-4-fluorobenzene | NiCl2(PCy3)2 (5) | KOtBu (1.2) | Toluene | 100 | 16 | 78 |

| 4 | 2-Chloropyridine | Pd(OAc)2 (3) + SPhos (6) | K3PO4 (1.5) | Dioxane | 100 | 18 | 88 |

Visualizations

The following diagrams illustrate the key aspects of the Miyaura borylation reaction.

Caption: Experimental workflow for the Miyaura borylation.

Caption: Catalytic cycle of the Miyaura borylation.

Troubleshooting and Considerations

-

Choice of Base: The use of a weak base like KOAc is critical to prevent the subsequent Suzuki coupling of the boronate ester product with unreacted aryl halide.[1][2] Stronger bases can promote this side reaction.

-

Solvent Polarity: Polar aprotic solvents like DMSO and dioxane generally give good results.[2]

-

Catalyst System: While PdCl2(dppf) is a common and effective catalyst, other palladium sources and phosphine ligands (e.g., XPhos, SPhos) can be more effective for less reactive substrates like aryl chlorides.[6]

-